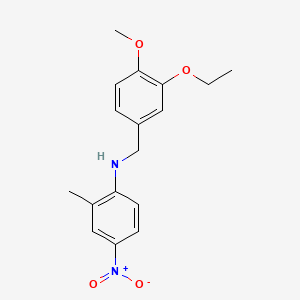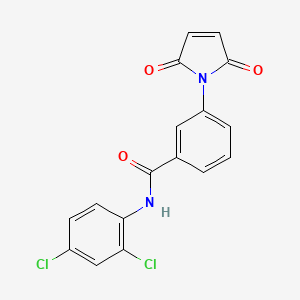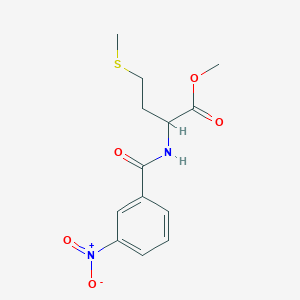![molecular formula C18H19ClO3 B4890559 4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzene family and has a molecular weight of 326.82 g/mol.
Mécanisme D'action
The mechanism of action of 4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival. Additionally, it may induce apoptosis in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival. Additionally, it has been found to induce apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene in lab experiments is its high purity and stability. The synthesis process has been optimized to achieve high yields, and the purity of the product can be confirmed through various analytical techniques such as NMR and HPLC. Additionally, this compound has been extensively studied, and its mechanism of action is well understood.
One of the limitations of using this compound in lab experiments is its potential toxicity. In vitro and in vivo studies have shown that this compound can induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Therefore, careful consideration should be given to the dosage and exposure time when conducting experiments with this compound.
Orientations Futures
There are several future directions for the study of 4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene. One area of research is the development of new anti-cancer drugs based on this compound. Researchers can modify the chemical structure of this compound to improve its potency and selectivity against cancer cells.
Another area of research is the development of new materials based on this compound. Researchers can explore the potential applications of this compound in the development of new polymers and materials with unique properties.
Finally, researchers can investigate the potential applications of this compound in environmental science. They can study its effectiveness as an adsorbent for various pollutants and explore the potential for its use in water treatment processes.
Conclusion:
In conclusion, 4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and environmental science. Its synthesis method has been optimized to achieve high yields, and its purity can be confirmed through various analytical techniques. This compound has been extensively studied, and its mechanism of action is well understood. However, careful consideration should be given to its potential toxicity when conducting experiments with this compound. There are several future directions for the study of this compound, including the development of new anti-cancer drugs, materials, and environmental applications.
Méthodes De Synthèse
The synthesis of 4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene can be achieved through the reaction of 4-allyl-2-methoxyphenol with 3-chlorophenol in the presence of potassium carbonate and potassium iodide. The resulting product is then reacted with ethylene oxide to obtain the final product. The synthesis process has been optimized to achieve high yields, and the purity of the product can be confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
In material science, 4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure allows it to form stable bonds with other molecules, making it an ideal candidate for the development of new materials.
In environmental science, this compound has been studied for its potential applications in the removal of organic pollutants from water. It has been found to be an effective adsorbent for various pollutants, including dyes and pesticides.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-3-5-14-8-9-17(18(12-14)20-2)22-11-10-21-16-7-4-6-15(19)13-16/h3-4,6-9,12-13H,1,5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDVCPSONPTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)


![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)

![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
